molecular formula C12H10ClN3O2 B1326437 Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 34775-04-7

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No. B1326437
CAS RN: 34775-04-7
M. Wt: 263.68 g/mol
InChI Key: BGZFNCGOWTUOAD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The pyrimidine ring system is notable for being a component of the nucleotides cytosine, thymine, and uracil, which are essential for the storage and transmission of genetic information in living organisms.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of chloro-substituted pyrimidines with various nucleophiles. For instance, the cyclocondensation of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines leads to the formation of ortho- and peri-condensed heterocycles, indicating that the chlorine atom can be substituted by other groups during the synthesis process . Additionally, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with different nucleophiles results in a variety of substitution products, demonstrating the reactivity of the chloro-substituted pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This highlights the importance of structural analysis in understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and dehydration. The reactivity of the pyrimidine ring allows for the synthesis of a wide range of compounds with potential biological activities. For example, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine under stoichiometric conditions yields high yields of pyrrole derivatives, which are important heterocyclic compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate and its analogs are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications in pharmaceuticals and materials science. For instance, the introduction of a trifluoromethyl group in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to inhibit AP-1 and NF-kappaB mediated transcriptional activation, suggesting that specific substituents can confer biological activity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate has led to the synthesis of various novel heterocyclic compounds. For instance, its derivatives have been utilized in the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds show promise for further pharmacological and chemical property exploration due to their complex structures and potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Crystal Structure Analysis

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate derivatives have also been a subject of structural analysis. The crystal structure of one such derivative, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined, showcasing its potential for further investigations in materials science and crystallography (Yang, 2009).

Cyclocondensation Reactions

Another area of application involves cyclocondensation reactions where Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate derivatives participate in forming new pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes. This illustrates the compound's versatility in synthesizing a wide range of heterocyclic compounds, which could have implications in developing new pharmaceuticals or materials (Bakulina, Igumnova, Dar'in, & Lobanov, 2013).

Microwave-mediated Synthesis

The compound has been utilized in microwave-mediated synthesis under solvent-free conditions to produce novel pyrimido[1,2-a]pyrimidines. This method highlights the efficiency and environmental friendliness of using Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate in modern synthetic chemistry, offering a quicker and cleaner approach to synthesizing complex molecules (Eynde, Hecq, Kataeva, & Kappe, 2001).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of derivatives synthesized from Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate. These studies provide valuable insights into the potential therapeutic applications of these compounds, paving the way for new antimicrobial agents (Abu-Melha, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .

Future Directions

The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFNCGOWTUOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647981
Record name Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS RN

34775-04-7
Record name Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Compound 14c (5.05 g; 20.59 mmol) in DMF (70 mL) was added SOCl2 (3 mL; 41.23 mmol) dropwise at room temperature. The reaction was stirred at room temperature for 30 min, then poured into an ice water slurry of K2CO3 (3.41 g). The resultant solid (Compound 14d) was collected by filtration and dried. 1H NMR (300 MHz, CDCl3): δ 9.70 (s, 1H), 9.20 (s, 1H), 7.70-8.85 (m, 2H), 7.50 (dd, 1H), 4.50 (q, 2H), 1.45 (t, 3H); MS: m/z 264.1 (M+H)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.41 g
Type
reactant
Reaction Step Three

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